N-(1-(2-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine
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Overview
Description
N-(1-(2-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine is a complex organic compound that features a pyrrolidine ring, an isoquinoline moiety, and a chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the isoquinoline and chlorobenzyl groups. One common method involves the use of a Buchwald–Hartwig arylamination reaction, which is a palladium-catalyzed coupling reaction between an aryl halide and an amine . This method is known for its high regioselectivity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
N-(1-(2-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-(2-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and isoquinoline moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares structural similarities but differs in its nitro and pyrazolyl groups.
Pyrrolidine-2-one derivatives: These compounds also feature the pyrrolidine ring but have different substituents and functional groups.
Uniqueness
N-(1-(2-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine is unique due to its specific combination of the pyrrolidine ring, isoquinoline moiety, and chlorobenzyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
675132-98-6 |
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Molecular Formula |
C20H20ClN3 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine |
InChI |
InChI=1S/C20H20ClN3/c21-19-6-2-1-4-16(19)13-24-11-9-17(14-24)23-20-7-3-5-15-12-22-10-8-18(15)20/h1-8,10,12,17,23H,9,11,13-14H2 |
InChI Key |
VULJUBMONLMHMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1NC2=CC=CC3=C2C=CN=C3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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